molecular formula C13H14N2 B8660254 Benzenamine,4-[2-(3-pyridinyl)ethyl]-

Benzenamine,4-[2-(3-pyridinyl)ethyl]-

Cat. No.: B8660254
M. Wt: 198.26 g/mol
InChI Key: CUNYWCUFPNSXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,4-[2-(3-pyridinyl)ethyl]- is an aromatic amine featuring a benzene ring substituted at the para position with an ethyl chain terminating in a 3-pyridinyl group. This structure combines the electron-rich aromatic amine with the heteroaromatic pyridine ring, conferring unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-(2-pyridin-3-ylethyl)aniline

InChI

InChI=1S/C13H14N2/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12/h1-2,5-10H,3-4,14H2

InChI Key

CUNYWCUFPNSXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Linker Variations

  • Benzenamine, 3-[2-(2-pyridinyl)ethyl] (CAS 347335-08-4): This positional isomer features a 2-pyridinyl group attached to the benzene ring at the meta position.
  • Benzenamine, 4-ethyl-N-(3-pyridinylmethylene)- (CAS 391608-80-3) :
    Replaces the ethyl linker with a methylene group, shortening the chain and reducing conformational flexibility. This may limit its ability to adopt optimal binding poses in receptor interactions .

Heterocyclic and Substituted Derivatives

  • This structural variation is critical in neuroactive compounds like MPTP analogs .
  • (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine :
    A bicyclic amine synthesized via reductive amination (). Unlike the target compound, its rigid piperidine backbone may restrict binding to flat receptor pockets, highlighting the importance of linker flexibility .

Pharmacologically Active Analogs

  • RJR2403 (TC2403) :
    An (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine with a conjugated double bond in the linker. This structure, used in nicotinic receptor studies, demonstrates how unsaturated linkers influence agonist activity and metabolic stability .
  • Beta 3-Adrenoceptor (β3-AR) Agonists: Compounds like CGP 12177 () share pyridinyl or benzimidazolyl groups but differ in linker length and substitution. The target compound’s ethyl chain may offer balanced selectivity between human and rodent β3-ARs, addressing efficacy issues noted in clinical trials .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Key Structural Feature Potential Application
Benzenamine,4-[2-(3-pyridinyl)ethyl]- Not Provided C₁₃H₁₃N₂ Ethyl-linked 3-pyridinyl at para position Receptor modulation, catalysis
Benzenamine, 3-[2-(2-pyridinyl)ethyl] 347335-08-4 C₁₃H₁₃N₂ Ethyl-linked 2-pyridinyl at meta position Synthetic intermediate
2-(1-Methyltetrahydropyridinyl)aniline 108114-93-8 C₁₂H₁₆N₂ Tetrahydropyridine ring at ortho position Neuropharmacology
RJR2403 (TC2403) Not Provided C₁₀H₁₃N₂ Conjugated butene linker Nicotinic receptor agonist

Research Findings and Implications

  • Synthetic Accessibility :
    and highlight reductive amination and quaternization as key steps for analogous compounds. The target compound’s synthesis likely follows similar pathways, though yield optimization may be required due to steric effects from the ethyl-pyridinyl group .
  • Receptor Selectivity :
    Nicotinic receptor studies () suggest that 3-pyridinyl derivatives exhibit higher affinity for α4β2* subtypes compared to 2-pyridinyl isomers. The ethyl linker may further enhance subtype specificity by accommodating receptor topology .
  • Thermodynamic Stability : Derivatives with saturated linkers (e.g., tetrahydropyridine in ) show improved metabolic stability over unsaturated analogs. This suggests the target compound’s ethyl chain could balance flexibility and stability in vivo .

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